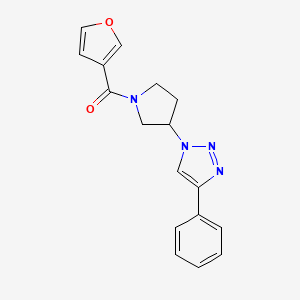

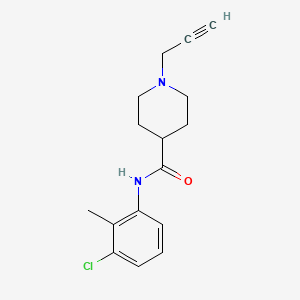

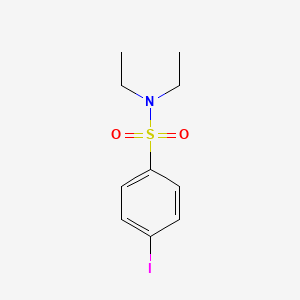

![molecular formula C16H16FN3O3S B2994695 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897481-41-3](/img/structure/B2994695.png)

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.

BenchChem offers high-quality (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoagulant and Antithrombotic Therapy

Cardiovascular diseases resulting from blood coagulation system disorders are a major cause of morbidity and mortality worldwide. Blood clotting factors play a crucial role in thrombotic processes. Among these factors, factor Xa holds a key position in the blood coagulation cascade. Additionally, factor XIa is a promising target because inhibiting it can suppress thrombosis with minimal impact on normal hemostasis. The development of dual inhibitors as next-generation anticoagulants is thus essential.

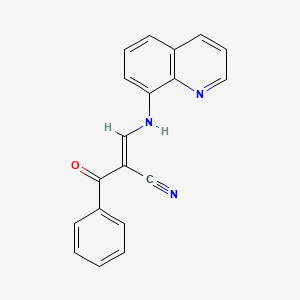

Researchers have designed and synthesized novel potential dual inhibitors of coagulation factors Xa and XIa. These compounds combine fragments of pyrrolo [3,2,1-ij]quinolin-2-one and thiazole , connected via a hydrazine linker. The synthesis involved a two-stage method: first, the reaction of 5,6-dihydropyrrolo [3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to yield hydrazinocarbothioamides, followed by their reaction with DMAD to produce the target methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro-4H-pyrrolo [3,2,1-ij]quinolin-1 (2H)-ylidene)hydrazineyl)thiazol-5 (4H)-ylidene)acetates .

Antimicrobial Potential

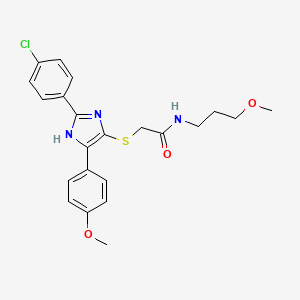

Among the derivatives synthesized, compounds 1a and 1b demonstrated good antimicrobial potential . Further studies could explore their efficacy against specific pathogens and mechanisms of action.

Plant Hormone Analog

The compound’s structure contains an indole moiety, which is significant because indole derivatives have diverse biological and clinical applications. For instance, indole-3-acetic acid is a plant hormone produced during tryptophan degradation in higher plants. Investigating whether this compound exhibits similar plant hormone activity could be intriguing .

Mechanism of Action

Target of Action

It contains athiazole ring , which is known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Compounds containing a thiazole ring are known to interact with various biological targets, leading to a range of effects . The fluorobenzo[d]thiazol moiety in the compound may contribute to its biological activity .

Biochemical Pathways

Thiazole derivatives have been reported to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The presence of a thiazole ring and a piperazine ring could potentially influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to have antitumor and cytotoxic activity , suggesting that this compound may have similar effects.

properties

IUPAC Name |

2,3-dihydro-1,4-dioxin-5-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c17-11-2-1-3-13-14(11)18-16(24-13)20-6-4-19(5-7-20)15(21)12-10-22-8-9-23-12/h1-3,10H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYVNBHVNSJFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=COCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2994627.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2994635.png)